
5,12-Dihydro-6,11-dihydroxy-1-methoxy-8-acetyl-naphthacene-5,12-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dianhydrodaunomycinone is a derivative of daunomycin, an anthracycline antibiotic. It is known for its cytotoxic properties and is used in various scientific research applications, particularly in the field of oncology. The compound is characterized by its complex molecular structure, which includes a tetracyclic ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dianhydrodaunomycinone can be synthesized through the acid hydrolysis of daunomycin. The process involves the removal of the sugar moiety (daunosamine) from daunomycin, resulting in the formation of the aglycone, daunomycinone. Further dehydration of daunomycinone leads to the formation of dianhydrodaunomycinone .
Industrial Production Methods: Industrial production of dianhydrodaunomycinone typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to isolate the final product.
Types of Reactions:
Oxidation: Dianhydrodaunomycinone can undergo oxidation reactions, which may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can also be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at various positions on the tetracyclic ring system, often involving nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or electrophiles like alkyl halides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinone derivatives, while reduction can result in the formation of hydroquinone derivatives.
Scientific Research Applications
Dianhydrodaunomycinone has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:
Chemistry: Used as a model compound for studying the reactivity of anthracyclines.
Biology: Investigated for its cytotoxic effects on various cell lines, including cancer cells.
Medicine: Explored for its potential use in cancer therapy due to its ability to inhibit cell proliferation.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of dianhydrodaunomycinone involves its interaction with DNA. The compound intercalates into the DNA double helix, disrupting the normal function of the DNA and inhibiting the replication and transcription processes. This leads to the induction of apoptosis in cancer cells. The primary molecular targets include topoisomerase II, an enzyme critical for DNA replication .
Comparison with Similar Compounds
Daunomycin: The parent compound from which dianhydrodaunomycinone is derived.
Adriamycin (Doxorubicin): Another anthracycline antibiotic with similar cytotoxic properties.
Epirubicin: A derivative of doxorubicin with a slightly different molecular structure.
Uniqueness: Dianhydrodaunomycinone is unique due to its specific structural modifications, which confer distinct chemical and biological properties. Unlike daunomycin, dianhydrodaunomycinone lacks the sugar moiety, which affects its solubility and interaction with cellular targets. Compared to adriamycin and epirubicin, dianhydrodaunomycinone has a different mechanism of action and spectrum of activity, making it a valuable compound for specific research applications .
Properties
Molecular Formula |
C21H14O6 |
|---|---|
Molecular Weight |
362.3 g/mol |
IUPAC Name |
8-acetyl-6,11-dihydroxy-1-methoxytetracene-5,12-dione |
InChI |
InChI=1S/C21H14O6/c1-9(22)10-6-7-11-13(8-10)20(25)16-17(18(11)23)21(26)15-12(19(16)24)4-3-5-14(15)27-2/h3-8,23,25H,1-2H3 |
InChI Key |
DQSZAELCZBDXKD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C(=CC=C4)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


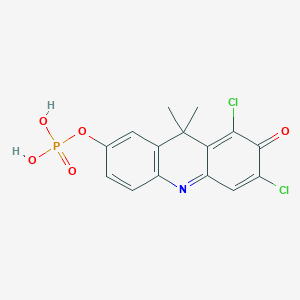
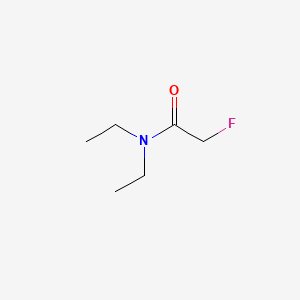

![1-([1,1'-Biphenyl]-4-ylmethyl)azocane](/img/structure/B13419181.png)
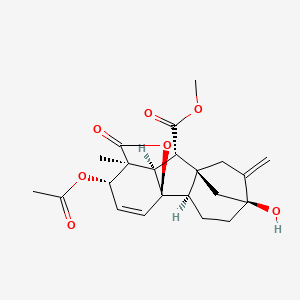

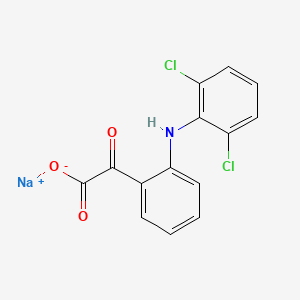
![disodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-12-hydroxy-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate](/img/structure/B13419202.png)
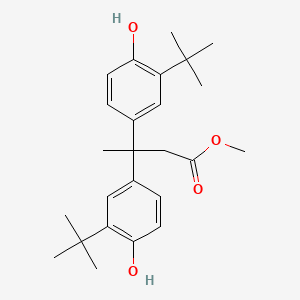


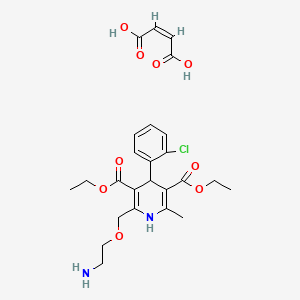

![1-N,4-N-bis[4-amino-2-(trifluoromethyl)phenyl]benzene-1,4-dicarboxamide](/img/structure/B13419227.png)
